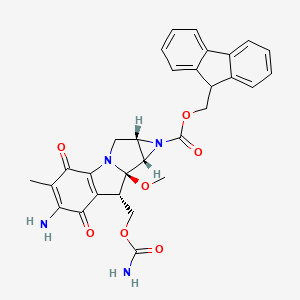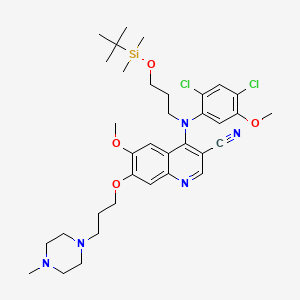
Bosutinib N-Propoxy(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bosutinib N-Propoxy(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C35H49Cl2N5O4Si and a molecular weight of 702.79 g/mol . This compound is a derivative of bosutinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia . The addition of the N-Propoxy(tert-butyl)dimethylsilane group enhances its chemical properties, making it a valuable building block in various chemical syntheses .
Méthodes De Préparation
The synthesis of Bosutinib N-Propoxy(tert-butyl)dimethylsilane involves several steps. The primary synthetic route includes the reaction of bosutinib with N-Propoxy(tert-butyl)dimethylsilane under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Bosutinib N-Propoxy(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with reagents like halogens or alkylating agents, producing substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Bosutinib N-Propoxy(tert-butyl)dimethylsilane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Bosutinib N-Propoxy(tert-butyl)dimethylsilane involves its interaction with specific molecular targets. As a derivative of bosutinib, it likely inhibits the activity of tyrosine kinases, particularly the BCR-ABL fusion protein found in chronic myeloid leukemia . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth . The compound may also interact with other kinases and molecular targets, contributing to its overall biological effects .
Comparaison Avec Des Composés Similaires
Bosutinib N-Propoxy(tert-butyl)dimethylsilane can be compared with other similar compounds, such as:
Bosutinib: The parent compound, used as a tyrosine kinase inhibitor in cancer treatment.
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A second-generation tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: A tyrosine kinase inhibitor with improved efficacy and safety profile compared to imatinib.
The uniqueness of this compound lies in its enhanced chemical properties due to the addition of the N-Propoxy(tert-butyl)dimethylsilane group, which may improve its stability, solubility, and overall effectiveness in various applications .
Propriétés
Formule moléculaire |
C35H49Cl2N5O4Si |
|---|---|
Poids moléculaire |
702.8 g/mol |
Nom IUPAC |
4-[N-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-2,4-dichloro-5-methoxyanilino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C35H49Cl2N5O4Si/c1-35(2,3)47(7,8)46-18-10-12-42(30-22-31(43-5)28(37)20-27(30)36)34-25(23-38)24-39-29-21-33(32(44-6)19-26(29)34)45-17-9-11-41-15-13-40(4)14-16-41/h19-22,24H,9-18H2,1-8H3 |
Clé InChI |
XLJIDFKIKBLDAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCN(C1=CC(=C(C=C1Cl)Cl)OC)C2=C(C=NC3=CC(=C(C=C32)OC)OCCCN4CCN(CC4)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde](/img/structure/B13858719.png)
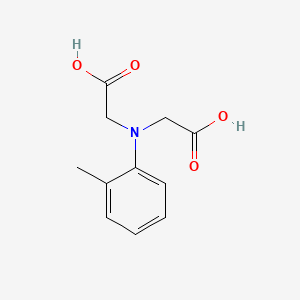
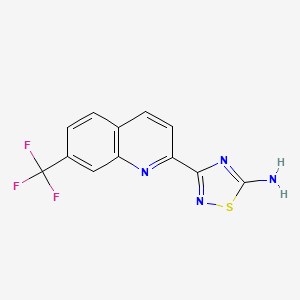

![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)
![4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
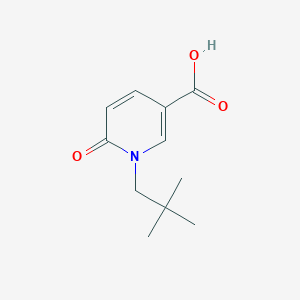
![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
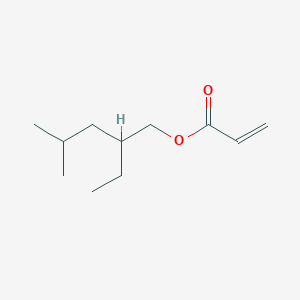
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
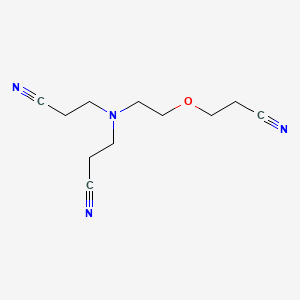
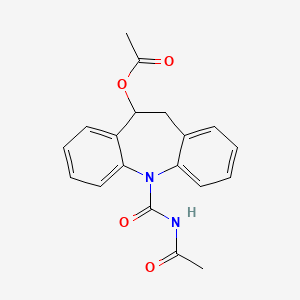
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)
